molecular formula C11H21NO4 B13515427 2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid

2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid

Cat. No.: B13515427
M. Wt: 231.29 g/mol
InChI Key: IERMJRAKEYQFKI-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid: Boc-MeAla-OH , is a derivative of α-amino acids. Its chemical structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of alanine (MeAla). The Boc group shields the amino functionality, making it useful for peptide synthesis and protecting amino acids during chemical reactions .

Preparation Methods

a. Synthetic Routes: The synthesis of Boc-MeAla-OH typically involves the following steps:

    Protection of Alanine Amino Group: Alanine is treated with tert-butyl chloroformate (BOC-Cl) to introduce the Boc protecting group.

    Deprotection: The compound is then deprotected using acid (e.g., trifluoroacetic acid) to remove the Boc group and yield Boc-MeAla-OH.

b. Industrial Production: While Boc-MeAla-OH is not produced industrially on a large scale, it serves as an intermediate in peptide synthesis and drug development.

Chemical Reactions Analysis

Boc-MeAla-OH participates in various chemical reactions:

Scientific Research Applications

Boc-MeAla-OH finds applications in:

    Peptide Synthesis: As a building block for peptide assembly.

    Drug Development: In designing peptidomimetics and bioactive compounds.

    Protein Engineering: For site-specific modification of proteins.

Mechanism of Action

The compound’s mechanism of action depends on its context (e.g., as part of a peptide or drug). It may interact with cellular receptors, enzymes, or other biomolecules.

Comparison with Similar Compounds

Boc-MeAla-OH is structurally related to other Boc-protected amino acids, such as Boc-Gly-OH and Boc-Leu-OH. Its uniqueness lies in its specific combination of the Boc group with alanine.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO4/c1-7-11(5,8(13)14)12(6)9(15)16-10(2,3)4/h7H2,1-6H3,(H,13,14)

InChI Key

IERMJRAKEYQFKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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